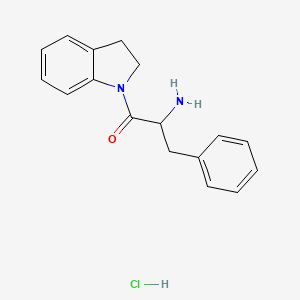
5-bromo-3-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine
Übersicht
Beschreibung
5-bromo-3-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine is a compound that has been studied for its potential applications in a variety of scientific fields. It is an organic compound with a bromine atom and a methyl group attached to a pyridin-2-amine ring. This compound has been studied for its potential use in medicine, biochemistry, and other scientific research applications. The purpose of
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Nitrogen heterocycles are crucial in medicinal chemistry, where they form the backbone of many pharmaceuticals due to their diverse biological activities. For example, compounds with pyrrolidine rings are extensively studied for their therapeutic potential against various human diseases. Their structure allows for efficient exploration of pharmacophore space, contributing significantly to stereochemistry and three-dimensional coverage of molecules, which is essential for drug design and discovery (Li Petri et al., 2021).
Catalysis and Synthesis
The application of hybrid catalysts in synthesizing heterocyclic compounds highlights the importance of nitrogen heterocycles in chemical synthesis. These catalysts facilitate the development of complex molecules like 5H-pyrano[2,3-d]pyrimidine scaffolds, which are precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review of synthetic pathways using organocatalysts, metal catalysts, and green solvents emphasizes the role of nitrogen heterocycles in advancing synthetic methodologies (Parmar et al., 2023).
Environmental and Analytical Chemistry
Nitrogen-containing compounds, including heterocyclic amines, are of interest in environmental and analytical chemistry due to their occurrence as pollutants and in food safety. Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing hazardous compounds, demonstrating the relevance of these compounds in environmental remediation efforts. The kinetics and mechanisms of these processes shed light on the potential environmental impacts of nitrogen heterocycles and strategies for their control (Bhat & Gogate, 2021).
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-5-9(12)6-13-11(8)14-7-10-3-2-4-15-10/h5-6,10H,2-4,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVRNQBCKHHEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2CCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)












![3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525145.png)